methyl 2-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate
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Overview
Description
METHYL 2-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is a complex organic compound with a molecular formula of C19H26N2O7S It is characterized by its unique structure, which includes an octahydro-2H-quinolizine ring system, a methoxycarbonyl group, and a sulfonyl group attached to a benzoate moiety
Chemical Reactions Analysis
METHYL 2-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of ester or amide bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
METHYL 2-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
METHYL 2-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE can be compared with other similar compounds, such as:
Methyl 2-{[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]sulfamoyl}oxybenzoate: This compound has a similar structure but may differ in specific functional groups or substituents.
Methyl 2-{[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}benzoate: Another similar compound with slight variations in the functional groups attached to the benzoate moiety.
Properties
Molecular Formula |
C19H26N2O7S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methoxycarbonylsulfamoyloxy]benzoate |
InChI |
InChI=1S/C19H26N2O7S/c1-26-18(22)15-8-2-3-10-17(15)28-29(24,25)20-19(23)27-13-14-7-6-12-21-11-5-4-9-16(14)21/h2-3,8,10,14,16H,4-7,9,11-13H2,1H3,(H,20,23)/t14-,16?/m0/s1 |
InChI Key |
JMRBPNZWIRCEAP-LBAUFKAWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1OS(=O)(=O)NC(=O)OC[C@@H]2CCCN3C2CCCC3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OS(=O)(=O)NC(=O)OCC2CCCN3C2CCCC3 |
Origin of Product |
United States |
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